molecular formula C11H10Cl2N2O B12126685 1-(2,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one

1-(2,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one

Cat. No.: B12126685
M. Wt: 257.11 g/mol
InChI Key: HUSOSKRUXDNSSI-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one (CAS 1152512-35-0) is a nitrogen-containing, five-membered ring heterocyclic compound with a molecular formula of C11H10Cl2N2O and a molecular weight of 257.12 g/mol . As a pyrazolone derivative, it belongs to a class of compounds recognized as typical intramolecular charge transfer (ICT) compounds and is known for its significant research potential in medicinal chemistry . This specific 1,3-disubstituted pyrazolone is of particular interest in pharmacological and biochemical research. Pyrazoline derivatives have been extensively studied for their diverse biological activities. Research indicates that compounds with similar 1,3-diaryl structural motifs show promise as antiproliferative agents, with some demonstrating high activity against human lung adenocarcinoma cell lines and selectivity over non-cancerous cells . Furthermore, closely related analogs, specifically those featuring a 2,4-dichlorophenyl substitution, have been identified as key intermediates in the synthesis of Cannabinoid CB1 receptor antagonists . These antagonists are investigated for their potential therapeutic applications in treating conditions such as obesity, food intake disorders, and schizophrenia . The compound serves as a valuable building block in organic synthesis and a core scaffold for developing new chemical entities in drug discovery. All products are for Research Use Only and are not intended for human or animal use.

Properties

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-ethyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H10Cl2N2O/c1-2-8-6-11(16)15(14-8)10-4-3-7(12)5-9(10)13/h3-5H,2,6H2,1H3

InChI Key

HUSOSKRUXDNSSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction is typically conducted in ethanol or methanol at reflux (70–80°C) for 4–6 hours, with triethylamine (Et₃N) or sodium acetate as the base. The ethyl group at position 3 of the pyrazolone is introduced directly from the β-keto ester, while the 2,4-dichlorophenyl moiety originates from the hydrazine precursor. A representative stoichiometric ratio is 1:1 (hydrazine:β-keto ester), though excess hydrazine (1.2 equiv) is occasionally used to drive the reaction to completion.

Yield Optimization

Yields for this method range from 65% to 78%. Key factors influencing efficiency include:

  • Solvent polarity : Ethanol outperforms non-polar solvents due to improved solubility of intermediates.

  • Base strength : Et₃N (pKₐ = 10.75) provides higher yields than NaOAc (pKₐ = 4.76) by facilitating deprotonation during cyclization.

  • Temperature control : Prolonged heating above 80°C promotes side reactions, such as ester hydrolysis or dimerization.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the cyclocondensation step. A study using a CEM Discover SP reactor (100 W, 80°C) reduced reaction time to 15–20 minutes while maintaining yields at 70–72%. This method minimizes thermal degradation, making it preferable for heat-sensitive intermediates.

Ultrasonication Techniques

Ultrasonication (40 kHz, 250 W) in ethanol at 50°C achieves comparable yields (68–70%) within 30 minutes. The cavitation effect enhances mass transfer and reaction homogeneity, particularly beneficial for large-scale synthesis.

Post-Synthesis Functionalization

While the parent compound is typically synthesized directly, some protocols introduce modifications:

Purification and Characterization

Flash Chromatography

Crude products are purified via flash chromatography using a cyclohexane/ethyl acetate gradient (1:1 to 3:1 v/v). This removes unreacted hydrazine and ester byproducts, yielding >95% purity as confirmed by HPLC.

Crystallization

Alternative purification via recrystallization from toluene/heptane (3:1) provides crystalline material with similar purity but lower recovery (60–65%) compared to chromatographic methods.

Comparative Analysis of Synthetic Methods

MethodConditionsTimeYield (%)Purity (%)Source
Conventional refluxEtOH, Et₃N, 80°C4–6 h65–78>95
Microwave-assistedEtOH, 100 W, 80°C15–20 m70–7294–96
UltrasonicationEtOH, 50°C, 40 kHz30 m68–7093–95

Scalability and Industrial Considerations

The conventional reflux method remains the most scalable, with demonstrated success at 500 g batches. Key challenges include:

  • Solvent recovery : Ethanol is distilled and reused, reducing costs by ~20% in pilot-scale trials.

  • Waste management : Aqueous washes generate chloride-rich effluent requiring neutralization before disposal.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The presence of the dichlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one has found applications in various scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and antimicrobial agents.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Pyrazolone derivatives vary in substituents on the aromatic rings and the pyrazolone core, influencing their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (Positions) Melting Point (°C) Molecular Weight Key Applications/Activities Reference
1-(2,4-Dichlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one 1: 2,4-dichlorophenyl; 3: ethyl 160 257.12 Antioxidant, PD-L1 targeting
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one 1: 4-chlorophenyl; 3: phenyl Not reported 256.70 Structural studies, crystallography
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one 1: 3-chlorophenyl; 3: ethyl Not reported 234.68 Life science research
1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one 1: 4-chlorophenyl; 3: propyl Not reported 236.70 Pharmaceutical intermediate
(Z)-1-(2-Naphthoyl)-4-(2-(2,4-dichlorophenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one 1: 2-naphthoyl; 4: hydrazono-dichlorophenyl Not reported 424.26 Antidepressant (superior to imipramine)

Key Observations :

  • Biological Activity: Derivatives with dichlorophenyl groups (e.g., ) exhibit notable biological activities, including antioxidant and antidepressant effects. The hydrazono-dichlorophenyl derivative in showed superior antidepressant efficacy to imipramine, highlighting the role of dichlorophenyl substitution in enhancing pharmacodynamic properties.
  • Physical Properties : The ethyl group at position 3 in the target compound contributes to a moderate molecular weight (257.12 g/mol), balancing solubility and stability. Propyl-substituted analogs (e.g., ) may exhibit increased hydrophobicity but reduced crystallinity.

Crystallographic and Spectroscopic Comparisons

  • Crystallography: The target compound’s analog, 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one, crystallizes in a monoclinic system (space group P21/c) with distinct hydrogen-bonding networks influencing stability .
  • Spectroscopy: NMR and LC-MS data for the target compound () align with trends observed in other pyrazolones, where electron-withdrawing substituents deshield aromatic protons (e.g., δ 7.51 ppm for dichlorophenyl vs. δ 7.32 ppm in mono-chlorinated analogs).

Biological Activity

1-(2,4-Dichlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, often referred to as compound 4, has garnered attention in recent years due to its significant biological activities. This article aims to summarize the compound's biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 1-(2,4-Dichlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is C11H10Cl2N2OC_{11}H_{10}Cl_2N_2O with a CAS number of 27656-21-9. The structure features a pyrazolone moiety substituted with a dichlorophenyl group and an ethyl group, contributing to its unique biological profile.

Recent studies have elucidated several key mechanisms through which 1-(2,4-Dichlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one exerts its biological effects:

1. PD-L1 Inhibition:
The compound has been identified as a potent inhibitor of the programmed death-ligand 1 (PD-L1) pathway. It binds avidly to PD-L1, inducing dimerization and blocking the PD-1/PD-L1 signaling pathway, which is crucial for tumor immune evasion. In cell-based assays, it demonstrated an IC50 value of 12 nM , indicating strong inhibitory activity compared to other known inhibitors like atezolizumab (IC50 = 47 ± 11 nM) .

2. Antioxidant Activity:
The compound exhibits significant antioxidant properties, as evidenced by electron paramagnetic resonance (EPR) assays. It effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress .

3. Antimicrobial Activity:
In vitro studies have shown that derivatives of pyrazolone compounds exhibit antimicrobial properties. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens . While specific data for compound 4's antimicrobial activity is limited, its structural analogs suggest potential efficacy.

Research Findings and Case Studies

Several studies have highlighted the biological activity of 1-(2,4-Dichlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one:

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
PD-L1 InhibitionCell-based assayIC50 = 12 nM
Antioxidant ActivityEPR-based free radical scavengingSignificant scavenging
AntimicrobialMIC against pathogensMIC = 0.22 - 0.25 μg/mL

Q & A

Q. What are the established synthetic routes for 1-(2,4-Dichlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, and what purification methods are effective?

Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example, in a reported procedure, flash chromatography using a cyclohexane/ethyl acetate (1:1) solvent system achieved purification with a yield of 29% . Key steps include optimizing reaction temperature (e.g., 80–100°C) and monitoring intermediates via thin-layer chromatography (TLC). Reaction conditions should ensure regioselectivity, as competing pathways may lead to byproducts like 4,5-dihydro isomers .

Q. Which spectroscopic and chromatographic techniques are employed for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Peaks at δ 7.51–7.29 (aromatic protons) and δ 171 (carbonyl carbon) confirm the pyrazolone core and dichlorophenyl substitution .
  • LC-MS : A molecular ion peak at m/z 258 (MH+) and retention time (tR = 2.36 min) validate molecular weight and purity .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, with SHELXL refinement achieving R factors < 0.05 for high-confidence structural assignments .

Q. What initial biological activities have been observed in pyrazolone derivatives structurally related to this compound?

Methodological Answer: Pyrazolone derivatives exhibit diverse bioactivities, including:

  • Antidepressant potential : Derivatives like (Z)-1-(2-naphthoyl)-4-(2-(2,4-dichlorophenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one reduced immobility time in murine forced-swim tests, comparable to imipramine .
  • Antioxidant/PD-L1 targeting : Structural analogs demonstrate radical scavenging activity in DPPH assays and modulate immune checkpoint proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

  • Variable-temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts) .
  • DFT calculations : Compare optimized geometries with X-ray-derived bond lengths (e.g., C=O vs. C–OH distances) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) influencing solid-state conformations .

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require scavengers for HCl byproduct removal .
  • Catalysis : Lewis acids (e.g., ZnCl2) accelerate β-ketoester activation, reducing reaction time from 24 hr to 6 hr .
  • Flow chemistry : Continuous processing improves heat dissipation and reduces side reactions like dimerization .

Q. How does crystallographic data from SHELX refinement inform structural analysis and bioactivity correlations?

Methodological Answer:

  • Torsion angles : The dichlorophenyl ring’s dihedral angle relative to the pyrazolone core (e.g., 85.2° in related structures) impacts ligand-receptor binding .
  • Hydrogen-bond networks : Intra-molecular N–H···O interactions stabilize bioactive conformations, as observed in PD-L1-targeted derivatives .
  • Twinned data refinement : For low-symmetry crystals, SHELXD’s dual-space algorithm resolves phase problems, ensuring accurate electron density maps .

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